Cas no 587-11-1 (2-(4-Fluorophenoxy)-2-methylpropanoic acid)

2-(4-Fluorophenoxy)-2-methylpropanoic acid is a fluorinated aromatic compound featuring a carboxylic acid functional group and a phenoxy moiety. Its structural design, incorporating a fluorinated phenyl ring and a sterically hindered α-methyl group, enhances its stability and reactivity in synthetic applications. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where its fluorine substitution and acid functionality facilitate selective derivatization. The presence of the 4-fluorophenoxy group contributes to improved lipophilicity and metabolic stability in target molecules. Its well-defined chemical properties make it a valuable building block for researchers developing bioactive compounds with tailored pharmacokinetic profiles.
2-(4-Fluorophenoxy)-2-methylpropanoic acid structure
587-11-1 structure
Product Name:2-(4-Fluorophenoxy)-2-methylpropanoic acid
CAS No:587-11-1
MF:C10H11FO3
MW:198.190946817398
MDL:MFCD00093187
CID:369000
PubChem ID:164690
Update Time:2025-06-14

2-(4-Fluorophenoxy)-2-methylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenoxy)-2-methylpropanoic acid
    • 2-(4-Fluoro-phenoxy)-2-methyl-propionic acid
    • fluorofibric acid
    • Propanoic acid,2-(4-fluorophenoxy)-2-methyl-
    • 2-(4-Fluorophenoxy)-2-methyl-propanoic acid
    • AC1L4V9M
    • AC1Q1NP4
    • AC1Q5SV3
    • CTK5A8741
    • SureCN3158911
    • DTXSID00207395
    • C10H11FO3
    • VS-04198
    • AKOS000104070
    • 2-(4-Fluorophenoxy)-2-methylpropionic acid
    • SCHEMBL3158911
    • 587-11-1
    • CS-0223336
    • EN300-11485
    • BB 0217650
    • PXVNKPIQJZZEMO-UHFFFAOYSA-N
    • MFCD00093187
    • 4-Fluorophenoxy-2-methylpropanoic acid
    • Z57047005
    • Propanoic acid, 2-(4-fluorophenoxy)-2-methyl-
    • FT-0678029
    • DTXCID00129886
    • ALBB-000911
    • BBL014135
    • STK319515
    • DB-072515
    • MDL: MFCD00093187
    • Inchi: 1S/C10H11FO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
    • InChI Key: PXVNKPIQJZZEMO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC(C(=O)O)(C)C

Computed Properties

  • Exact Mass: 198.06923
  • Monoisotopic Mass: 198.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53

2-(4-Fluorophenoxy)-2-methylpropanoic acid Security Information

  • HazardClass:IRRITANT

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2-(4-Fluorophenoxy)-2-methylpropanoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:587-11-1)2-(4-Fluorophenoxy)-2-methylpropanoic acid
Order Number:A18943
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):1253.0
Email:sales@amadischem.com

Additional information on 2-(4-Fluorophenoxy)-2-methylpropanoic acid

Recent Advances in the Study of 2-(4-Fluorophenoxy)-2-methylpropanoic acid (CAS: 587-11-1)

2-(4-Fluorophenoxy)-2-methylpropanoic acid (CAS: 587-11-1) is a fluorinated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug development, metabolic pathways, and enzyme inhibition. Recent advancements in synthetic chemistry and analytical techniques have enabled researchers to delve deeper into the mechanistic insights and therapeutic potential of this molecule.

One of the primary areas of interest surrounding 2-(4-Fluorophenoxy)-2-methylpropanoic acid is its role as a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting inflammatory pathways. The presence of the fluorophenoxy moiety enhances the compound's bioavailability and metabolic stability, making it a promising candidate for further investigation.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 2-(4-Fluorophenoxy)-2-methylpropanoic acid in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory responses. The study employed a combination of molecular docking simulations and in vitro assays to elucidate the binding interactions and inhibitory mechanisms. The results indicated a high affinity for the COX-2 active site, suggesting potential applications in the treatment of chronic inflammatory conditions.

Another significant development involves the use of 2-(4-Fluorophenoxy)-2-methylpropanoic acid in the design of prodrugs. A recent publication in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of prodrug derivatives, which exhibited enhanced solubility and controlled release profiles. These findings open new avenues for optimizing drug delivery systems and improving patient compliance in long-term therapeutic regimens.

Furthermore, advancements in analytical methodologies have facilitated the precise quantification and characterization of 2-(4-Fluorophenoxy)-2-methylpropanoic acid in complex biological matrices. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a gold standard for detecting and quantifying this compound in pharmacokinetic studies. Such techniques are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

In conclusion, the ongoing research on 2-(4-Fluorophenoxy)-2-methylpropanoic acid (CAS: 587-11-1) underscores its multifaceted potential in pharmaceutical applications. From its role as a COX-2 inhibitor to its utility in prodrug design, this compound continues to inspire innovative approaches in drug discovery and development. Future studies are expected to explore its therapeutic efficacy in preclinical and clinical settings, paving the way for novel treatments in inflammatory and metabolic disorders.

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Amadis Chemical Company Limited
(CAS:587-11-1)2-(4-Fluorophenoxy)-2-methylpropanoic acid
A18943
Purity:99%
Quantity:25g
Price ($):1253.0
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